molecular formula C15H15NO2 B151246 5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid CAS No. 131172-67-3

5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B151246
CAS No.: 131172-67-3
M. Wt: 241.28 g/mol
InChI Key: JCKJXCLFXLNOFD-UHFFFAOYSA-N
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Description

5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid: is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This specific compound features a vinyl group and a carboxylic acid group attached to the pyrrole ring, along with a 4-ethyl-phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with pyrrole in the presence of a suitable catalyst to form the intermediate 5-(4-Ethyl-phenyl)-1H-pyrrole-2-carbaldehyde. This intermediate can then be subjected to a Wittig reaction with a phosphonium ylide to introduce the vinyl group, followed by oxidation to yield the carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The vinyl group in 5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid can undergo oxidation to form corresponding epoxides or diols.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the carboxylic acid group.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

    Oxidation: Epoxides or diols from the vinyl group.

    Reduction: Alcohols or aldehydes from the carboxy

Properties

IUPAC Name

1-ethenyl-5-(4-ethylphenyl)pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-3-11-5-7-12(8-6-11)13-9-10-14(15(17)18)16(13)4-2/h4-10H,2-3H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKJXCLFXLNOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(N2C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354447
Record name 5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131172-67-3
Record name 1-Ethenyl-5-(4-ethylphenyl)-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131172-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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